
3-(3-(Morfolinometil)-1,4-tiazepano-4-carbonil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile involves various catalytic and condensation reactions. For instance, a series of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives were synthesized using [bmIm]OH as a catalyst, indicating the potential for ionic liquids to facilitate the synthesis of complex organic compounds . Similarly, the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile was achieved by condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclisation with hydrazine hydrate . These methods demonstrate the versatility of synthetic approaches in creating morpholine-containing compounds.
Molecular Structure Analysis
The molecular structures of morpholine derivatives are characterized by their crystalline forms and intramolecular interactions. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a Mannich base, was determined to crystallize in the monoclinic space group P21/c, with specific angles and dihedral angles between the benzothiazole and morpholine planes . Another compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, also crystallizes in the monoclinic system and features an intramolecular C—H∙∙∙F hydrogen bond that generates an S(7) ring motif, with the morpholine ring adopting a chair conformation . These structural details are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be inferred from their structural properties and the presence of functional groups. Although the provided papers do not detail specific reactions involving 3-(3-(Morpholinomethyl)-1,4-thiazepane-4-carbonyl)benzonitrile, the presence of the morpholine moiety and nitrile group suggests potential for further functionalization and participation in various organic reactions, such as nucleophilic substitutions or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The crystallographic data provided for related compounds indicate that weak intermolecular interactions, such as C—H∙∙∙S, C—H∙∙∙π, and π∙∙∙π interactions, play a role in the stabilization of the molecular structure . Additionally, the presence of a trifluoromethyl group can introduce elements of steric hindrance and electronic effects, which can affect the compound's reactivity and physical properties . These properties are essential for understanding the potential applications of these compounds in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
3-(3-(Morfolinometil)-1,4-tiazepano-4-carbonil)benzonitrilo: ha demostrado ser prometedor como agente antitumoral. Los investigadores han sintetizado y evaluado derivados de benzofurano que contienen este compuesto. Específicamente, investigaron sus efectos sobre líneas celulares de carcinoma pulmonar de células no pequeñas (A549 y NCI-H23). Los derivados basados en benzofurano inhibieron eficientemente el crecimiento celular, con valores de IC50 que oscilan entre 1.48 y 47.02 µM para A549 y 0.49 a 68.9 µM para NCI-H23 . Estudios adicionales exploraron el mecanismo subyacente de la supresión tumoral, incluidos los efectos en la progresión del ciclo celular y la apoptosis .
Inhibición de VEGFR-2
Además de su actividad antitumoral, This compound demostró una buena actividad inhibitoria contra VEGFR-2 (receptor del factor de crecimiento endotelial vascular 2). Los benzofuranos más activos (4b, 15a y 16a) exhibieron valores de IC50 de 77.97, 132.5 y 45.4 nM, respectivamente . Esto sugiere aplicaciones potenciales en la inhibición de la angiogénesis y la terapia antiangiogénica.
Otras Aplicaciones Potenciales
Si bien las dos áreas anteriores están bien estudiadas, puede haber aplicaciones adicionales para este compuesto. Sin embargo, se necesita más investigación para explorar sus efectos en otros contextos, como la neuroprotección, la actividad antiinflamatoria o las vías metabólicas.
En resumen, This compound es prometedor como agente antitumoral e inhibidor de VEGFR-2. Su estructura química única justifica la investigación continua para posibles aplicaciones terapéuticas en el tratamiento del cáncer y más allá . Si desea más detalles o tiene alguna pregunta específica, ¡no dude en preguntar! 😊
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c19-12-15-3-1-4-16(11-15)18(22)21-5-2-10-24-14-17(21)13-20-6-8-23-9-7-20/h1,3-4,11,17H,2,5-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUCVMVDDVQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

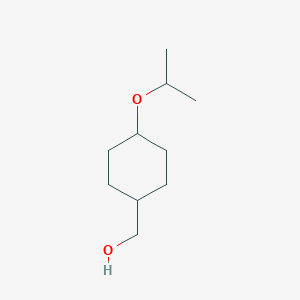
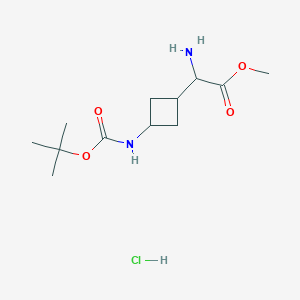

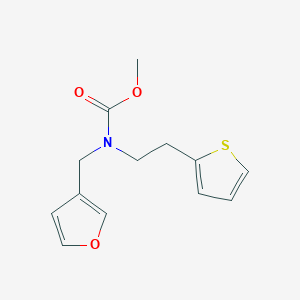
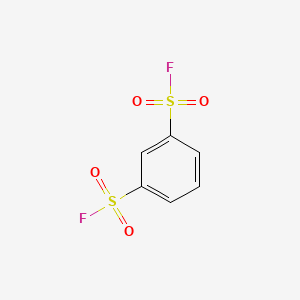
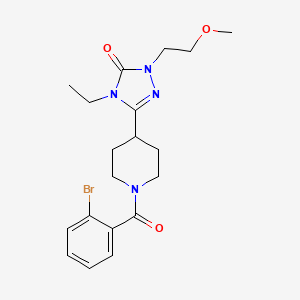
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
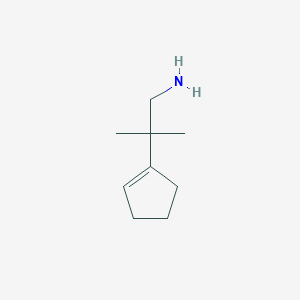
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
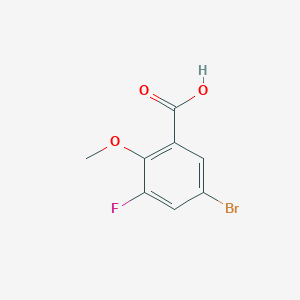

![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)
